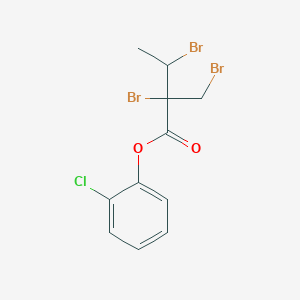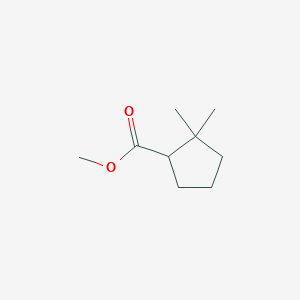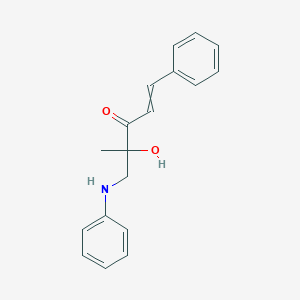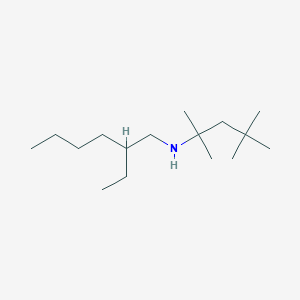![molecular formula C10H12O2 B14511136 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one CAS No. 64130-76-3](/img/structure/B14511136.png)
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of olefin metathesis and double bond migration sequences, catalyzed by Grubbs’ catalysts. These reactions are often carried out under mild conditions with hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure efficient and sustainable production .
化学反応の分析
Types of Reactions
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学的研究の応用
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
作用機序
The mechanism of action of 3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the functional groups present in the molecule. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with different reactivity and applications.
Cyclohexene: Shares structural similarities but differs in its chemical properties and uses.
Tetrahydropyran: Another related compound with distinct chemical behavior and applications.
Uniqueness
3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one is unique due to its bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
特性
CAS番号 |
64130-76-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
5-methylidene-3-oxatricyclo[4.4.0.02,8]decan-4-one |
InChI |
InChI=1S/C10H12O2/c1-5-8-4-6-2-3-7(8)9(6)12-10(5)11/h6-9H,1-4H2 |
InChIキー |
JNEUADVYZPCHCR-UHFFFAOYSA-N |
正規SMILES |
C=C1C2CC3CCC2C3OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B14511056.png)
![4-{2-Hydroxy-3-[(4-phenylbutan-2-yl)amino]propoxy}phenol](/img/structure/B14511064.png)
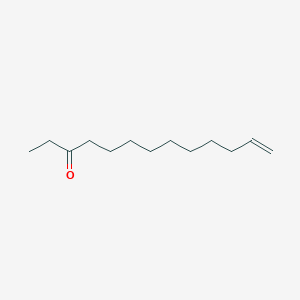
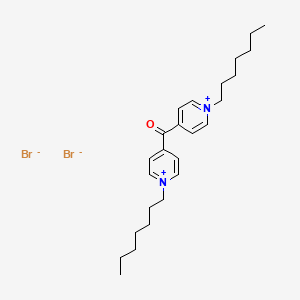

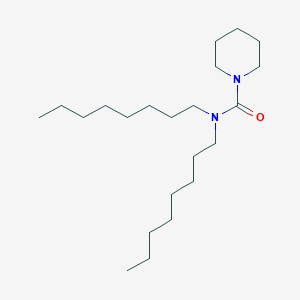
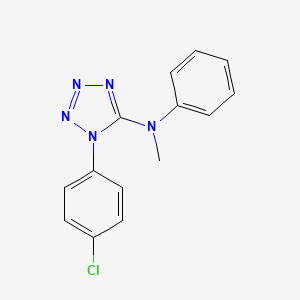
![2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14511105.png)
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
